molecular formula C28H45F3N2O3 B15339601 Stellettamide A trifluoroacetate

Stellettamide A trifluoroacetate

Cat. No.: B15339601
M. Wt: 514.7 g/mol
InChI Key: JRPHONGLTGFHCG-ANHPGPICSA-N
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Description

Stellettamide A trifluoroacetate is a compound known for its ability to inhibit Ca2+/calmodulin-dependent enzyme activities. It is derived from marine sponges, specifically the Stelletta sponge. This compound has a molecular formula of C26H45N2O·CF3COO and a molecular weight of 514.67 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stellettamide A trifluoroacetate involves several steps, starting from the extraction of the compound from marine sponges. The compound is then purified and converted into its trifluoroacetate form. The specific synthetic routes and reaction conditions are proprietary and not widely published in the literature .

Industrial Production Methods

Industrial production of this compound is typically carried out by specialized chemical companies. The process involves large-scale extraction, purification, and conversion to the trifluoroacetate form under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Stellettamide A trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Stellettamide A trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

Stellettamide A trifluoroacetate exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activity of Ca2+/calmodulin-dependent enzymes, which play a crucial role in various cellular processes. The inhibition of these enzymes can affect multiple molecular targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stellettamide A trifluoroacetate is unique due to its specific inhibition of Ca2+/calmodulin-dependent enzyme activities and its derivation from the Stelletta sponge. This compound’s unique structure and biological activity make it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C28H45F3N2O3

Molecular Weight

514.7 g/mol

IUPAC Name

2,2,2-trifluoroacetate;(2E,7E)-4,8,12-trimethyl-N-[(4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl)methyl]trideca-2,7,11-trienamide

InChI

InChI=1S/C26H44N2O.C2HF3O2/c1-21(2)10-8-11-22(3)12-9-13-23(4)15-16-26(29)27-20-24-17-19-28(5)18-7-6-14-25(24)28;3-2(4,5)1(6)7/h10,12,15-16,23-25H,6-9,11,13-14,17-20H2,1-5H3;(H,6,7)/b16-15+,22-12+;

InChI Key

JRPHONGLTGFHCG-ANHPGPICSA-N

Isomeric SMILES

CC(CC/C=C(\C)/CCC=C(C)C)/C=C/C(=O)NCC1CC[N+]2(C1CCCC2)C.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)C=CC(=O)NCC1CC[N+]2(C1CCCC2)C.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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